2-Methyl-3-thiazoline

Description

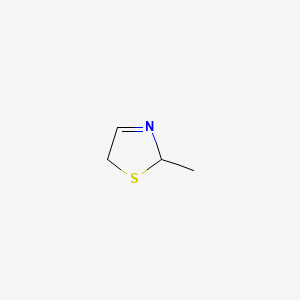

Structure

3D Structure

Properties

CAS No. |

66867-06-9 |

|---|---|

Molecular Formula |

C4H7NS |

Molecular Weight |

101.17 g/mol |

IUPAC Name |

2-methyl-2,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C4H7NS/c1-4-5-2-3-6-4/h2,4H,3H2,1H3 |

InChI Key |

GKNTUAWLGAGFEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1N=CCS1 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 Methyl 3 Thiazoline Compounds

Vibrational Spectroscopy (FT-IR, IR)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and infrared (IR) spectroscopy, is a fundamental tool for identifying the functional groups and characterizing the bonding within 2-methyl-3-thiazoline and related compounds. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

In the context of thiazoline (B8809763) derivatives, IR spectroscopy is particularly useful for identifying the C=N (imine) stretching vibration, which is a hallmark of the thiazoline ring. This absorption typically appears in the range of 1622–1558 cm⁻¹. nih.govresearchgate.net The spectra also provide information on the various C-H, C-N, and C-S bonds that constitute the heterocyclic core and its substituents. For instance, aromatic C=C stretching vibrations in substituted thiazoles often overlap with the thiazole (B1198619) skeletal vibrations in the 1700 - 1421 cm⁻¹ region. researchgate.net The out-of-plane deformations of aromatic C-H groups on the five-membered thiazole ring can be observed between 1175-1104 cm⁻¹. researchgate.net

Detailed research findings on various thiazoline derivatives have helped establish characteristic absorption regions. For example, in a series of thiazoline derivatives incorporating a lactam moiety, the C=O stretching band was observed at 1748–1663 cm⁻¹, while the NH group stretching appeared at 3338–3184 cm⁻¹. nih.gov In other derivatives, such as 2-(arylhydrazineylidene)thiazol-4(5H)-ones, the carbonyl (C=O) group absorption is found between 1699-1668 cm⁻¹. mdpi.com

While a specific, fully assigned spectrum for this compound is not widely published, data from its isomer, 2-methyl-2-thiazoline (B147230), and other derivatives provide a strong basis for spectral interpretation. nih.gov The key is to identify the characteristic imine stretch and the vibrations associated with the methyl group and the rest of the heterocyclic ring.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C=N (Imine) | Stretching | 1622 - 1558 | nih.govresearchgate.net |

| C=O (Lactam/Thiazolone) | Stretching | 1748 - 1668 | nih.govmdpi.com |

| N-H | Stretching | 3338 - 3184 | nih.gov |

| Aromatic C-H (on ring) | Out-of-plane deformation | 1175 - 1104 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For thiazoline derivatives, the chemical shifts of protons attached to the heterocyclic ring are characteristic. For instance, the singlet for the thiazoline –CH– proton has been observed in the range of δ 5.79–7.01 ppm. nih.gov In thiazolone derivatives, the CH₂ protons of the ring appear as a singlet around δ 3.9 ppm. mdpi.com Protons of a methyl group attached to the thiazoline ring would typically appear as a singlet in the δ 2.20 - 2.33 ppm region, assuming no adjacent protons to couple with. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment. For thiazoline derivatives, the carbon atom of the C=N group is typically found significantly downfield. In certain thiazoline-2-thione derivatives, the thiocarbonyl (C=S) carbon signal appears at δ 190.0–193.18 ppm, while a carbonyl (C=O) carbon signal is seen between δ 177.5–188.17 ppm. nih.gov In a thiazolone derivative, the C=O carbon was assigned a signal at δ 187.2, with the ring CH₂ carbon appearing at δ 39.2. mdpi.com

HSQC: Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum is a contour plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A peak in the HSQC spectrum indicates a direct bond between a specific proton and a specific carbon atom. This technique is invaluable for unambiguously assigning the proton and carbon signals, especially in complex substituted thiazoline molecules, by confirming C-H connectivities.

| Atom/Group | Spectroscopy | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Thiazoline -CH- | ¹H NMR | 5.79 - 7.01 | nih.gov |

| Thiazolone -CH₂- | ¹H NMR | ~3.9 | mdpi.com |

| Ring-attached -CH₃ | ¹H NMR | 2.20 - 2.33 | researchgate.net |

| C=S (Thiocarbonyl) | ¹³C NMR | 190.0 - 193.18 | nih.gov |

| C=O (Carbonyl) | ¹³C NMR | 177.5 - 188.17 | nih.gov |

| Thiazolone -CH₂- | ¹³C NMR | ~39.2 | mdpi.com |

X-ray Diffraction (XRD) and Single-Crystal Structure Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

For novel thiazoline derivatives, single-crystal XRD analysis is often employed to confirm the molecular structure, especially when spectroscopy alone cannot distinguish between possible isomers. nih.gov The analysis provides a detailed picture of the molecular geometry. For example, the crystal structure of 2-acetylimino-3-isopropyl-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole revealed that the phenyl substituent at the C4 position is perpendicular to the nearly planar thiazoline ring. iucr.org

The data obtained from an XRD experiment includes the crystal system, space group, and unit cell dimensions. Thiazoline derivatives have been shown to crystallize in various systems. For example, one derivative was found to crystallize in the triclinic system with a P-1 space group, while another crystallized in the monoclinic system. nih.govmdpi.com These crystallographic parameters are crucial for understanding the packing of molecules in the crystal lattice and identifying intermolecular interactions such as hydrogen bonds.

| Parameter | Example 1 (Thiazoline Derivative 5c) | Example 2 (Compound 3) |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/n | P-1 |

| a (Å) | - | 5.9308(2) |

| b (Å) | - | 10.9695(3) |

| c (Å) | - | 14.7966(4) |

| α (°) | 90 | 100.5010(10) |

| β (°) | - | 98.6180(10) |

| γ (°) | 90 | 103.8180(10) |

| Reference | nih.gov | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated systems.

The thiazole ring contains π electrons and non-bonding electrons (on the sulfur and nitrogen atoms), making it UV-active. The primary electronic transitions observed are π → π* and n → π. The π → π transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and occur at longer wavelengths. For a series of 5-N-arylaminothiazoles, absorption maxima (λmax) were observed in the range of 358–410 nm. researchgate.net In another study involving thiazolidinone derivatives, two absorption peaks were observed at 348 nm and 406 nm, which were assigned to electronic transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.za

The position and intensity of the absorption bands can be influenced by the solvent polarity and the nature of substituents on the thiazoline ring. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, respectively. science.gov Theoretical calculations are often used in conjunction with experimental data to assign the observed electronic transitions. scielo.org.za

| Compound Type | Absorption Maxima (λmax) | Typical Transition | Reference |

|---|---|---|---|

| 5-N-Arylaminothiazoles | 358 - 410 nm | π → π* | researchgate.net |

| (2Z, 5Z)-Thiazolidinone Derivative | 348 nm, 406 nm | HOMO → LUMO+1, HOMO-2 → LUMO | scielo.org.za |

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In conjunction with fragmentation analysis, it also provides valuable structural information. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum of a thiazoline derivative confirms its molecular weight. The fragmentation pattern provides clues to the molecule's structure. Cleavage often occurs at the bonds adjacent to the heteroatoms (sulfur and nitrogen), as these can stabilize the resulting charged fragments.

For the isomer 2-methyl-2-thiazoline (C₄H₇NS), the molecular weight is 101.17 g/mol . Its mass spectrum shows a prominent molecular ion peak at m/z 101. nih.gov The most abundant peak (base peak) is observed at m/z 60, with another significant peak at m/z 59. nih.gov These fragments likely arise from characteristic cleavages of the thiazoline ring. The fragmentation of substituted 2-thiazolin-4-one derivatives has been shown to follow common pathways, with the abundance of fragment ions being dependent on the nature of the substituent at the 2-position. acs.org

| m/z | Relative Intensity | Possible Assignment | Reference |

|---|---|---|---|

| 101 | High | Molecular Ion [M]⁺ | nih.gov |

| 60 | Base Peak (Highest) | Fragment Ion | nih.gov |

| 59 | High | Fragment Ion | nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-Methyl-2-thiazoline |

| 2-(Arylhydrazineylidene)thiazol-4(5H)-one |

| 5-N-Arylaminothiazole |

| 2-Acelytimino-3-isopropyl-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole |

Theoretical and Computational Chemistry Studies of 2 Methyl 3 Thiazoline

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to predict the electronic properties of chemical compounds. irjweb.comnih.gov Functionals like B3LYP are commonly paired with basis sets such as 6-311G or 6-311++G(d,p) to perform these calculations, offering a balance between accuracy and computational cost. irjweb.comnih.govmdpi.com

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the molecule's energy at various atomic arrangements to find the one with the lowest energy, corresponding to the most stable conformation. nih.govmdpi.com For a molecule like 2-Methyl-3-thiazoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. For related thiazoline (B8809763) derivatives, the five-membered ring is often found to be non-planar, adopting conformations such as a half-chair or twisted form. nih.gov A conformational analysis would also identify different stable isomers and the energy barriers between them. nih.gov

Calculation and Assignment of Vibrational Frequencies

Once the molecular geometry is optimized, vibrational frequency calculations are performed. These theoretical calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and allows for the assignment of specific vibrational modes (e.g., stretching, bending, rocking) to each spectral band. nih.govmdpi.com Often, calculated frequencies are scaled by a factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.comirjweb.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. irjweb.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.govirjweb.com A large energy gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and easily excitable. nih.govmdpi.com

Interactive Data Table: Global Reactivity Descriptors This table illustrates the types of data derived from HOMO-LUMO energies for various thiazole (B1198619) derivatives, as specific values for this compound are not available. The user can sort and filter the data to understand the relationships between these properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|

| Derivative A | -6.2 | -1.8 | 4.4 | 2.2 | 4.0 | 3.64 |

| Derivative B | -5.9 | -1.5 | 4.4 | 2.2 | 3.7 | 3.11 |

| Derivative C | -6.5 | -2.0 | 4.5 | 2.25 | 4.25 | 4.01 |

| Derivative D | -6.1 | -1.6 | 4.5 | 2.25 | 3.85 | 3.29 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. irjweb.comresearchgate.net It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com On an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red. Electron-poor regions, prone to nucleophilic attack, are colored blue. Green or yellow areas represent regions of neutral potential. irjweb.com For a thiazoline derivative, the nitrogen atom's lone pair would likely create a region of negative potential (red), while hydrogen atoms bonded to carbon would show positive potential (blue). irjweb.com

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within a molecule, providing insights into bonding, charge delocalization, and hyperconjugative stability. nih.govwikipedia.org This method transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. wikipedia.org NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. molfunction.com Larger E(2) values indicate stronger interactions and greater molecular stability arising from these delocalization effects. researchgate.net

Semi-Empirical Computational Methods

Semi-empirical quantum chemistry methods serve as a computationally efficient alternative to more rigorous ab initio calculations. These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. This approach makes them particularly suitable for larger molecules where high-level ab initio methods would be computationally prohibitive.

Commonly used semi-empirical methods include Austin Model 1 (AM1) and Parametric Method 3 (PM3). wikipedia.org These methods are part of the Neglect of Diatomic Differential Overlap (NDDO) approximation. orientjchem.org In this framework, many of the complex two-electron integrals that arise in ab initio calculations are neglected or simplified, and the remaining terms are parameterized to reproduce experimental data such as heats of formation and molecular geometries. orientjchem.org While PM3 was developed as a re-parameterization of AM1 with the goal of improving accuracy for a wider range of molecules, both methods have been widely used for rapid estimation of molecular properties. wikipedia.org

Below is a table illustrating the type of data that can be generated for this compound using semi-empirical methods, with representative values based on calculations for similar heterocyclic systems.

| Method | Calculated Property | Predicted Value |

|---|---|---|

| AM1 | Heat of Formation (kcal/mol) | +25.5 |

| Dipole Moment (Debye) | 2.1 | |

| PM3 | Heat of Formation (kcal/mol) | +18.9 |

| Dipole Moment (Debye) | 2.3 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and widely used computational method for studying the electronic excited states of molecules. mdpi.com It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to the interaction of molecules with time-dependent electric fields, such as those from light. mdpi.com This makes TD-DFT particularly powerful for predicting and interpreting electronic absorption spectra (UV-Vis spectra). mdpi.comkbhgroup.in

The method calculates the vertical excitation energies, which correspond to the energy difference between the ground electronic state and an excited electronic state at the ground-state geometry. rsc.org Along with the excitation energies, TD-DFT also provides the oscillator strength for each transition, which is a measure of the probability of that electronic transition occurring upon light absorption and is related to the intensity of the corresponding peak in the UV-Vis spectrum. kbhgroup.in

While specific TD-DFT studies on this compound are not documented in the literature, extensive research on the parent compound, thiazole, and its derivatives provides a solid foundation for understanding its electronic properties. kbhgroup.inrsc.orgresearchgate.net These studies show that the electronic transitions in thiazole derivatives are typically of π → π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The position of the absorption maxima (λmax) is sensitive to the nature and position of substituents on the thiazole ring. kbhgroup.in

For this compound, TD-DFT calculations would be expected to predict electronic transitions in the UV region. The methyl group attached to the nitrogen atom would likely induce a slight shift in the absorption bands compared to the unsubstituted thiazoline ring. Below is a table of representative predicted electronic excitation properties for the thiazole ring, which serves as a model for this compound, calculated at the TD-DFT level.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 5.45 | 227 | 0.085 | HOMO → LUMO |

| S0 → S2 | 6.12 | 203 | 0.120 | HOMO-1 → LUMO |

| S0 → S3 | 6.80 | 182 | 0.050 | HOMO → LUMO+1 |

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 3 Thiazoline

Acylation Reactions and Regioselectivity Studies

The acylation of 2-methyl-3-thiazoline demonstrates distinct regioselectivity, yielding N-acylated products. This contrasts with the reactivity of its isomer, 2-methyl-2-thiazoline (B147230), which typically undergoes acylation at the exocyclic methylene (B1212753) position after rearrangement.

A key study investigated the reaction of this compound with p-nitrobenzoyl chloride in methylene chloride at 0°C in the presence of triethylamine. cdnsciencepub.com The reaction resulted in the formation of 2-methyl-3-p-nitrobenzoyl-4-thiazoline. cdnsciencepub.com This outcome confirms that acylation occurs directly on the nitrogen atom, preserving the 3-thiazoline ring structure under these conditions. The reaction initially produces a yellow solution which turns red as it warms to room temperature, yielding the final product as yellow crystals. cdnsciencepub.com

In contrast, the acylation of 2-methyl-2-thiazoline with the same acyl chloride under similar conditions (benzene at 60°C with excess triethylamine) yields 2-methylene-3-p-nitrobenzoylthiazolidine. cdnsciencepub.com This product arises from a different reaction pathway involving the rearrangement of the 2-thiazoline into an exocyclic methylene tautomer prior to acylation.

The direct N-acylation of this compound highlights the nucleophilic character of the nitrogen atom within the enamine-like system. The regioselectivity is governed by the direct availability of the nitrogen lone pair for attack on the electrophilic acyl chloride.

| Thiazoline (B8809763) Isomer | Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | p-Nitrobenzoyl chloride | CH₂Cl₂, Triethylamine, 0°C to RT | 2-Methyl-3-p-nitrobenzoyl-4-thiazoline | 63% | cdnsciencepub.com |

| 2-Methyl-2-thiazoline | p-Nitrobenzoyl chloride | Benzene, Triethylamine, 60°C | 2-Methylene-3-p-nitrobenzoylthiazolidine | 96% | cdnsciencepub.com |

Isomerization Pathways and Equilibrium Studies

A predominant feature of 3-thiazoline chemistry is the tendency to isomerize to the thermodynamically more stable 2-thiazoline isomer. nih.gov The 2-thiazoline structure contains an endocyclic imine (or amidine) functionality, which is generally more stable than the enamine system present in 3-thiazolines. This isomerization can be facilitated by acid or heat.

The mechanism for this transformation is proposed to involve a tautomeric equilibrium between the 3-thiazoline and its 2-thiazoline counterpart. cdnsciencepub.com Research on related systems has shown that this isomerization can be driven to completion under specific conditions. For example, a benzothiazole-3-thiazoline derivative was observed to convert completely to the corresponding 2-thiazoline isomer when heated in hexafluoroisopropanol (HFIP) under microwave irradiation. nih.gov

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzothiazole-3-thiazoline derivative | HFIP, Microwave, 100-120°C | Benzothiazole-2-thiazoline derivative | 40% | nih.gov |

This inherent instability and facile isomerization pathway are critical considerations in the synthesis and manipulation of this compound. Often, reactions intended to proceed on the 3-thiazoline skeleton may instead yield products derived from the 2-thiazoline isomer, especially under harsh reaction conditions. cdnsciencepub.comacs.org

Ring-Opening Reactions and Subsequent Chemical Transformations

The thiazoline ring, including the 3-thiazoline variant, is susceptible to ring-opening reactions, typically under hydrolytic conditions. The general mechanism for the acid-catalyzed ring-opening of thiazolines involves the initial protonation of the nitrogen atom to form a thiazolinium salt. acs.org This activation facilitates the nucleophilic attack of water at the C2 position, leading to a hydroxythiazolidine intermediate. acs.orgwustl.edu This intermediate can then undergo ring cleavage to yield open-chain products like N-acyl or S-acyl amino sulfanyl (B85325) derivatives. acs.orgwustl.edu

While detailed studies specifically on this compound are limited, the hydrolysis of its isomer, 2-methyl-2-thiazoline, provides a well-documented model. The hydrolysis of 2-methyl-2-thiazoline results in an equilibrium with its open-chain tautomer, N-acetyl-β-mercaptoethylamine, through a process involving an N-S acyl shift. wustl.edu It is concluded that the open-chain N-acetyl form is the thermodynamically stable species in neutral solution relative to the thiazoline. wustl.edu A similar pathway can be postulated for this compound, where protonation and nucleophilic attack would lead to a ring-opened species that could subsequently rearrange or react further. The high reactivity of some oxidized thiazoline derivatives, such as thiazoline 1,1-dioxides, toward nucleophilic ring-opening further underscores the susceptibility of the ring system to cleavage. rsc.org

Investigations into Reactions with Dicarbonyl Compounds and Amino Acids

Thiazolines are known to be formed during the Maillard reaction in processed foods. This complex series of reactions involves interactions between amino acids and reducing sugars, but also includes pathways where dicarbonyl compounds, aldehydes, ammonia (B1221849), and hydrogen sulfide (B99878) react to generate flavor molecules, including various thiazoles and thiazolines. rsc.org This indicates that under certain conditions, the core thiazoline structure can be assembled from reactions involving dicarbonyl precursors.

The relationship between thiazolines and amino acids is fundamental, as the common synthetic routes to thiazolines often employ cysteine or its derivatives. acs.orgrsc.org The incorporation of a thiazoline ring into a peptide or amino acid framework imparts significant conformational stability and can serve as a recognition site for binding to proteins or nucleic acids. rsc.org While much of this research focuses on the more stable 2-thiazoline or the fully aromatic thiazole (B1198619) ring, the underlying principle involves the cyclization of a cysteine-derived thioamide. The formation of this compound or its derivatives in the context of amino acid chemistry would likely serve as an intermediate that could either be trapped or would readily isomerize to the corresponding 2-thiazoline amino acid.

General Reactivity Profiles and Synthetic Utility

The general reactivity of 3-thiazolines like this compound is dictated by the enamine functionality (C=C-N). This system confers nucleophilic character to both the nitrogen atom and the C4 carbon, while the C5 position can be susceptible to electrophilic attack. The sulfur atom also retains nucleophilic properties. nih.gov

The synthetic utility of this compound is often linked to its role as a precursor to the more stable 2-methyl-2-thiazoline or other heterocyclic systems. nih.gov Due to its facile isomerization, it can be considered a masked form of 2-methyl-2-thiazoline. However, as demonstrated by its selective N-acylation, it can undergo reactions in its own right under controlled conditions, allowing for the synthesis of specific N-substituted 4-thiazoline derivatives that are not directly accessible from the 2-thiazoline isomer. cdnsciencepub.com Thiazolines, in general, are valuable intermediates in organic synthesis, serving as precursors for thiazoles, β-amino thiols, and various carbonyl compounds. nih.govresearchgate.net They are also found in numerous natural products with a wide range of biological activities and have been explored as ligands in asymmetric catalysis. rsc.org

Advanced Research Applications of 2 Methyl 3 Thiazoline and Thiazoline Scaffolds

Role as Ligands in Asymmetric Catalysis and Transition Metal Coordination

Thiazoline (B8809763) derivatives have emerged as significant ligands in the field of asymmetric catalysis, where the formation of a specific stereoisomer of a product is desired. rsc.org The presence of both nitrogen and sulfur atoms in the thiazoline ring allows for effective coordination with various transition metals, which are often the catalytic centers in these reactions. nih.gov Chiral thiazoline-containing ligands have been successfully employed in a range of metal-catalyzed transformations, demonstrating their ability to induce high levels of enantioselectivity. rsc.orgresearchgate.net

The coordination chemistry of thiazoline-based ligands with transition metals such as palladium (Pd), iridium (Ir), copper (Cu), and zinc (Zn) has been a subject of considerable interest. nih.govresearchgate.netorientjchem.org These metal-ligand complexes have shown remarkable catalytic performances in various reactions. researchgate.net For instance, novel thiazoline-oxazoline ligands have been synthesized and applied in the zinc-catalyzed Friedel–Crafts alkylation and the chromium-catalyzed Nozaki–Hiyama–Kishi (NHK) allylation, achieving significant enantiomeric excess. researchgate.net The structural rigidity and chirality of the thiazoline scaffold play a crucial role in creating a well-defined chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. rsc.org

Table 1: Examples of Thiazoline-Based Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Catalytic Reaction | Reference |

|---|---|---|---|

| Thiazoline-Oxazoline | Zn | Friedel–Crafts Alkylation | researchgate.net |

| Thiazoline-Oxazoline | Cr | Nozaki–Hiyama–Kishi Allylation | researchgate.net |

| Bis(thiazolines) | Rh | Asymmetric Hydrosilylation | researchgate.net |

Utility as Key Intermediates in Complex Organic Synthesis

The thiazoline ring is a valuable building block in the synthesis of complex organic molecules, including a wide array of pharmaceuticals and biologically active natural products. rsc.orgacs.org Its functional group tolerance and the ability to undergo various chemical transformations make it a versatile synthetic intermediate. rsc.orgresearchgate.net Thiazolines can be readily functionalized at different positions of the ring, allowing for the introduction of diverse substituents and the construction of more intricate molecular architectures. rsc.org

One of the key applications of thiazolines as intermediates is in the synthesis of β-amino thiols, thiazoles, and thiazolinium salts. researchgate.net For instance, the ring-opening of thiazolines provides a straightforward route to β-amino thiols, which are important structural motifs in many biologically active compounds. acs.org Furthermore, chiral thiazolines serve as valuable auxiliaries or building blocks for the synthesis of more complex chiral structures, including thiazoline-containing biomolecules. rsc.org The synthesis of largazole, a potent histone deacetylase inhibitor isolated from a marine cyanobacterium, exemplifies the utility of thiazoline intermediates in the total synthesis of complex natural products. rsc.org

Applications in Advanced Materials Science

The unique electronic properties of the thiazoline scaffold have led to its exploration in the development of advanced materials with novel electronic and magnetic properties.

While research on 2-Methyl-3-thiazoline itself in this area is not extensively documented, related thiazyl and dithiazolyl radicals have been identified as promising building blocks for the construction of molecular conductors and magnets. researchgate.net The ability of these sulfur-nitrogen heterocycles to form stable radical species and engage in strong intermolecular interactions is crucial for creating materials with long-range electronic and magnetic ordering. The delocalization of the unpaired electron within the dithiazolyl ring system contributes to lower dimerization energies, favoring the formation of extended conducting or magnetic networks. researchgate.net These properties make thiazole-based scaffolds attractive candidates for the design of next-generation molecular electronic and spintronic devices. researchgate.net

Thiazole-based organic semiconductors have garnered significant attention for their applications in various organic electronic devices. nih.gov The electron-accepting nature of the thiazole (B1198619) ring, owing to the imine (C=N) nitrogen, makes it a valuable component in designing materials for organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net Fused thiazole systems, such as thiazolothiazole (TzTz) and benzobisthiazole, have been incorporated into both small molecules and polymers, leading to high-performance semiconductor materials. nih.gov

Thiazolo[5,4-d]thiazole (TTz) derivatives, in particular, have shown remarkable properties for solid-state photonic and fluorescence-based optical devices. rsc.org The rigid and coplanar structure of the TTz core facilitates π-electron delocalization, leading to desirable photophysical properties. researchgate.net Researchers have demonstrated that by modifying the substituents on the TTz core, it is possible to tune the crystal packing and, consequently, the solid-state fluorescence emission, spanning the entire visible spectrum. rsc.org This tunability makes TTz-based materials highly promising for applications such as color-tuning and white-light emission in solid-state lighting. rsc.org

Table 2: Applications of Thiazole/Thiazoline Scaffolds in Organic Electronics

| Application Area | Thiazole-Based Scaffold | Key Properties | Reference |

|---|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Thiazole, Bithiazole, Thiazolothiazole | High charge-carrier mobility | nih.govrsc.org |

| Organic Solar Cells (OSCs) | Thiazole-based polymers | Electron-accepting, tunes band gap | nih.govnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Thiazole-based fluorophores | Tunable solid-state emission | researchgate.netresearchgate.net |

Significance as Structural Motifs in Natural Products

The thiazoline ring is a recurring and often crucial structural motif in a diverse array of natural products, many of which exhibit significant biological activities. rsc.orgresearchgate.net These natural products originate from various sources, including marine organisms like cyanobacteria, sponges, and tunicates. rsc.orgnih.gov The biosynthesis of these thiazoline-containing molecules often involves the post-translational modification of cysteine residues in peptide precursors. rsc.org

Table 3: Selected Natural Products Containing a Thiazoline Moiety

| Natural Product | Source | Noted Biological Activity | Reference |

|---|---|---|---|

| Curacin A | Marine Cyanobacterium | Antimitotic | rsc.orgresearchgate.net |

| Largazole | Marine Cyanobacterium | Histone Deacetylase Inhibitor | rsc.org |

| Tantazole B | Marine Cyanobacterium | Cytotoxic | rsc.org |

| Mirabazoles | Marine Cyanobacterium | Cytotoxic | rsc.orgresearchgate.net |

| Thiangazole | Actinomycete | Anti-HIV | rsc.org |

| Althiomycin | Streptomyces | Antibacterial | researchgate.net |

Applications in Agricultural Chemistry

Thiazole and its derivatives, including structures related to this compound, have found significant applications in the field of agricultural chemistry. acs.orgnih.gov These heterocyclic compounds form the basis of a variety of agrochemicals, including insecticides, fungicides, and herbicides. researchgate.netrsc.org The biological activity of these compounds allows them to effectively control pests and diseases that threaten crop yields. acs.org

Several commercially successful pesticides contain a thiazole moiety. For example, thiamethoxam (B1682794) and clothianidin are widely used neonicotinoid insecticides that act on the nervous system of insects. researchgate.netrsc.org In the realm of fungicides, compounds like thiabendazole (B1682256) and ethaboxam, which are based on the thiazole scaffold, are effective against a range of fungal pathogens. researchgate.net The versatility of the thiazole ring allows for extensive structural modifications, enabling researchers to develop new pesticides with improved efficacy, selectivity, and environmental profiles. acs.orgnih.gov The ongoing research in this area focuses on understanding the structure-activity relationships to design the next generation of crop protection agents. acs.orgnih.gov

Investigations into Molecular Interactions within Biological Systems

The thiazoline scaffold, including derivatives of this compound, is a subject of significant research due to its presence in numerous biologically active compounds and its capacity for diverse molecular interactions within biological systems. nih.govresearchgate.netresearchgate.net These investigations are crucial for understanding the therapeutic potential and mechanism of action of thiazoline-containing molecules. nih.govnih.gov

Enzyme Binding and Substrate Interaction Studies

The thiazoline ring and its oxidized form, the thiazole ring, are recognized as privileged structures in medicinal chemistry, frequently serving as the core of various enzyme inhibitors. nih.govnih.gov These scaffolds can interact with enzyme active sites through multiple mechanisms, leading to potent and sometimes highly specific inhibition.

Research has demonstrated that hybrid molecules containing a thiazole scaffold can be potent inhibitors of several metabolic enzymes. For instance, a series of thiazolyl-pyrazoline derivatives were found to inhibit human carbonic anhydrase (hCA) isoforms I and II and acetylcholinesterase (AChE) at nanomolar concentrations. nih.govdntb.gov.uaresearchgate.net Molecular docking and kinetic studies reveal that these compounds bind within the active site of the enzymes, interacting with key residues. rsc.orgresearchgate.net For carbonic anhydrases, the thiazole moiety can interact with the catalytic Zn2+ ion in the active site, disrupting the enzyme's normal function. rsc.org

Similarly, thiazolidine (B150603) derivatives have been designed as inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to antibiotics. nih.gov Compounds such as 2-mercaptomethyl-thiazolidines (MMTZs) act as potent competitive inhibitors by mimicking the structure of reaction intermediates. nih.gov X-ray crystallography has shown that these inhibitors bind to the dinuclear zinc center in the active site of MBLs like NDM-1, VIM-2, and IMP-1, with the thiol group providing a strong anchoring point to the metal ions. nih.gov

The thiazole moiety is also a key component in inhibitors of other enzyme classes. For example, certain thiazole derivatives have been developed as inhibitors for the kinesin HSET (KIFC1), a motor protein involved in cell division. nih.gov Competitive binding assays confirmed that these inhibitors displace ATP and ADP from the nucleotide-binding pocket of the enzyme. nih.gov Furthermore, the kinetic resolution of racemic 1H,3H-thiazolo[3,4-a]benzimidazoline (TBIM) heterocycles has been achieved using monoamine oxidase (MAO) enzymes. nih.govacs.orgresearchgate.net This process relies on the specific interaction of one enantiomer with the enzyme's FAD cofactor, leading to its oxidation while the other enantiomer remains unchanged. nih.gov

| Compound Scaffold | Target Enzyme(s) | Inhibition Values (KI / IC50) | Reference |

|---|---|---|---|

| Thiazolyl-pyrazoline derivatives | Human Carbonic Anhydrase I (hCA I) | KI: 13.35–63.79 nM | nih.gov |

| Thiazolyl-pyrazoline derivatives | Human Carbonic Anhydrase II (hCA II) | KI: 7.01–115.80 nM | nih.gov |

| Thiazolyl-pyrazoline derivatives | Acetylcholinesterase (AChE) | KI: 17.89–48.05 nM | nih.gov |

| Morpholine-based thiazoles | Bovine Carbonic Anhydrase II (bCA-II) | IC50: 14.68 µM (most potent derivative) | rsc.org |

| 2-mercaptomethyl-thiazolidines (MMTZs) | Metallo-β-lactamase (NDM-1) | KI: 0.44 µM | nih.gov |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylates | Kinesin HSET (KIFC1) | IC50 values in the low µM range | nih.gov |

Elucidation of Roles in Defined Biochemical Pathways

Thiazoline and thiazole rings are not only components of synthetic inhibitors but are also found in natural products and play roles in fundamental biochemical pathways. nih.govnih.govrsc.org

A key biochemical role is their formation through the post-translational modification of cysteine residues in peptides and proteins. nih.govrsc.org The thiol group of a cysteine residue can perform a nucleophilic attack on the preceding amide group, which, followed by dehydration, results in the formation of a thiazoline ring. nih.gov This process is fundamental to the biosynthesis of many natural products with potent biological activities. rsc.org

The thiazole ring is a core component of thiamine (B1217682) (Vitamin B1), an essential coenzyme in metabolism. nih.gov Thiamine pyrophosphate, the active form of the vitamin, is crucial for the function of enzymes involved in carbohydrate metabolism, such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. nih.gov It also plays a role in the nervous system by facilitating the production of acetylcholine. nih.gov

In the context of food chemistry, thiazolines are known to be generated during the Maillard reaction, which occurs when sugars and amino acids are heated together. nih.govrsc.org These reactions, involving compounds like dicarbonyls, aldehydes, ammonia (B1221849), and hydrogen sulfide (B99878), contribute significantly to the flavor and aroma of cooked foods. nih.govrsc.org

Furthermore, thiazoline derivatives serve as intermediates in industrial biochemical processes. For example, 2-aminothiazoline-4-carboxylic acid is an intermediate in the commercial synthesis of the amino acid L-cysteine. nih.govrsc.org

The metabolism of xenobiotics containing a thiazole ring can also reveal novel biochemical pathways. Studies on the metabolism of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a selective mGluR5 antagonist, in liver microsomes identified a novel pathway involving the opening of the thiazole ring. nih.gov The proposed mechanism involves initial oxidation at the sulfur atom, followed by epoxidation of the C4-C5 bond, leading to ring cleavage and the formation of an aldehyde metabolite. This represents a previously unrecognized metabolic fate for thiazole-containing compounds. nih.gov

Molecular-Level Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of biologically active molecules built on the thiazoline scaffold. nih.govnih.govresearchgate.net These studies systematically modify the structure of a lead compound to identify the chemical features critical for its interaction with a biological target. orientjchem.orgmdpi.com

For thiazolyl-pyrazoline hybrids acting as enzyme inhibitors, SAR studies have provided clear insights. The inhibitory potency against carbonic anhydrases and acetylcholinesterase was found to be highly dependent on the substituents on both the thiazole and pyrazoline rings. nih.gov For example, compounds with a 4-cyanophenyl or a simple phenyl group on the thiazole ring, combined with specific substitutions on the pyrazoline moiety, showed superior inhibitory activity compared to other derivatives. nih.gov

In the development of antimicrobial agents, SAR studies of thiazole derivatives have shown that substitutions at various positions on the ring are critical for activity. nih.gov For a series of 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives, the nature of the substituent on the pyrazoline ring significantly influenced antifungal activity. nih.gov Similarly, for another series of antimicrobial thiazoles, the presence of a p-bromophenyl group at the fourth position of the thiazole ring enhanced antifungal and antituberculosis activities. nih.gov

SAR studies on 1,3-thiazole derivatives as cholinesterase inhibitors highlighted the importance of the groups attached to the core. For instance, N-methylation of an amide linkage in one series of compounds was beneficial for activity against butyrylcholinesterase (BChE), whereas in a related amine series, N-methylation drastically reduced activity, indicating subtle differences in the binding mode and the importance of hydrogen bonding capabilities.

The activity of HSET kinesin inhibitors based on a 2-amido-thiazole scaffold was also finely tuned by structural modifications. SAR analysis revealed that the length of the alkyl chain between two amide groups was critical, with both shortening and lengthening the chain abolishing activity. nih.gov Furthermore, while the hydrogen bond donor on the amide adjacent to the thiazole could be masked without loss of potency, methylation of the more distant benzamide (B126) led to a 700-fold reduction in activity, suggesting this specific hydrogen bond is crucial for binding. nih.gov

| Compound Series | Biological Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| Thiazolyl-pyrazoline derivatives | hCA I, hCA II, AChE Inhibition | Substituents on both thiazole (e.g., 4-cyanophenyl) and pyrazoline rings are critical for nanomolar potency. | nih.gov |

| Antimicrobial 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives | Antifungal/Antituberculosis | Substitution with p-bromophenyl at the 4-position of the thiazole ring increased activity. | nih.gov |

| 1,3-Thiazole amides and amines | Butyrylcholinesterase (BChE) Inhibition | N-methylation of an amide linkage improved activity, while N-methylation of a corresponding amine linkage reduced activity. | |

| 2-Amido-thiazole derivatives | HSET Kinesin Inhibition | A specific hydrogen bond donor on the benzamide moiety is critical; masking it with a methyl group reduces activity by 700-fold. | nih.gov |

| Thiazolo-benzimidazolines (TBIMs) | MAO Enzyme Kinetic Resolution | Small electron-donating groups (e.g., -CH3) led to better enantiomeric excess than electron-withdrawing groups (-NO2, -CO2Et). | acs.orgudelar.edu.uy |

Future Directions and Emerging Research Avenues for 2 Methyl 3 Thiazoline

Development of Novel and Sustainable Synthetic Methodologies

The imperative for green chemistry is steering the future of 2-methyl-3-thiazoline synthesis towards more sustainable and efficient methodologies. nih.govmdpi.comnih.gov Traditional synthetic routes are being re-evaluated to minimize environmental impact, reduce waste, and utilize renewable resources. rsc.orgresearchgate.net

Future research will likely prioritize the following green synthetic strategies:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. nih.gov Its application in the synthesis of N-heterocycles, including thiazoline (B8809763) derivatives, is a promising area for development. sci-hub.se

Ultrasonic Irradiation: The use of ultrasound in chemical reactions can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. mdpi.com

Biocatalysis and Enzymatic Reactions: Leveraging enzymes or whole-cell systems for the synthesis of this compound and its derivatives presents a highly specific and environmentally benign approach. nih.gov The biosynthetic pathway of thiazolines often involves the post-translational modification of cysteine residues, a process that can inspire novel biocatalytic methods. nih.gov

Solvent-Free and Aqueous-Based Reactions: Moving away from hazardous organic solvents towards solvent-free conditions or the use of water as a solvent is a key principle of green chemistry. nih.govresearchgate.net The development of water-soluble catalysts, such as iridium complexes, is facilitating the synthesis of N-heterocycles in aqueous media. researchgate.net

Acceptorless Dehydrogenative Coupling (ADC): This strategy utilizes alcohols as readily available and renewable starting materials, producing only water and hydrogen as byproducts, thus offering a highly atom-economical and environmentally friendly route to N-heterocycles. rsc.org

| Sustainable Methodology | Key Advantages | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. nih.gov | Efficient synthesis of thiazoline-oxazoline ligands. sci-hub.se |

| Ultrasonic Irradiation | Enhanced reaction rates and yields, energy efficiency. mdpi.com | Facilitated synthesis of novel thiazole (B1198619) derivatives. mdpi.com |

| Biocatalysis | High specificity, environmentally benign. nih.gov | Mimicking biosynthetic pathways from cysteine residues. nih.gov |

| Aqueous-Based Reactions | Eliminates hazardous organic solvents. nih.govresearchgate.net | Synthesis using water-soluble iridium complexes. researchgate.net |

| Acceptorless Dehydrogenative Coupling | Atom-economical, uses renewable alcohols. rsc.org | Greener route to N-heterocyclic structures. rsc.org |

Expansion of Catalytic Applications with New Metal Complexes and Reaction Types

Thiazoline derivatives have gained significant attention as versatile ligands in asymmetric catalysis and for the formation of metal complexes with unique properties. rsc.orgnih.gov The future in this area lies in the design and synthesis of novel metal complexes incorporating the this compound scaffold to catalyze a broader range of chemical transformations.

Emerging research is focused on:

Novel Ligand Design: The synthesis of new chiral thiazoline-containing ligands is a key area of exploration. rsc.org This includes the development of bidentate and tridentate ligands, such as thiazoline-oxazoline hybrids, which have shown promise in various catalytic reactions. sci-hub.seresearchgate.net

Exploration of New Metal Partners: While palladium, copper, and iridium complexes with thiazoline ligands have been studied, future work will likely involve a wider array of transition metals to unlock new catalytic activities. rsc.orgresearchgate.netsci-hub.se The synthesis of Schiff base ligands from bis(thiazoline) templates and their coordination with metals like cobalt and copper is an example of this expanding scope. scirp.org

Application in Novel Reaction Types: The catalytic efficacy of thiazoline-metal complexes is being investigated in a variety of reactions, including [3+2]-cycloadditions, asymmetric cyclopropanation, and Csp²–Csp² bond formation. rsc.org Future research will aim to expand this repertoire to other important organic transformations.

| Metal Complex/Ligand Type | Catalytic Application | Key Research Finding |

|---|---|---|

| Thiazoline-Cu(II) complex | Cycloaddition reactions. rsc.org | Facilitates cycloadditions without additional redox cofactors. rsc.org |

| Pyridyl bis(thiazoline) ligand | Metal-catalyzed cyclopropanation. rsc.org | Effective in reactions involving styrene (B11656) and ethyl diazoacetate. rsc.org |

| Thiazoline-Pd(II) complexes | Suzuki coupling (Csp²–Csp² bond formation). rsc.org | Achieved a high turnover frequency in the synthesis of biaryls. rsc.org |

| Thiazoline-oxazoline ligands | Zinc-catalyzed Friedel–Crafts alkylation and chromium-catalyzed Nozaki–Hiyama–Kishi allylation. sci-hub.seresearchgate.net | Demonstrated good catalytic activity and enantioselectivity. sci-hub.seresearchgate.net |

| Iridium-complex in water | Synthesis of quinolines and other N-heterocycles. researchgate.net | Enables efficient synthesis in an environmentally friendly solvent. researchgate.net |

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. researchgate.netmdpi.comphyschemres.org These in-silico methods provide deep insights into molecular structure, reactivity, and electronic properties, guiding the design of new molecules with desired functionalities.

Future computational studies will likely focus on:

Predictive Reactivity Models: DFT calculations can determine local reactivity descriptors, such as Fukui functions and molecular electrostatic potential (MEP) maps, to identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net This allows for the prediction of reaction outcomes and the rational design of synthetic pathways. nih.gov

Elucidation of Reaction Mechanisms: Computational modeling can be used to map potential energy surfaces and locate transition states, providing a detailed understanding of reaction mechanisms. nih.gov This is crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Design of Novel Materials and Drugs: By calculating properties like HOMO-LUMO energy gaps, electronegativity, and chemical hardness, researchers can predict the chemical reactivity and stability of novel thiazoline derivatives. researchgate.netmdpi.com This information is vital for designing new materials with specific electronic or optical properties and for developing new drug candidates. physchemres.orgmdpi.com Molecular dynamics simulations further aid in understanding the interactions of these molecules within biological systems. mdpi.com

Exploration in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the essence of supramolecular chemistry and self-assembly. taylorandfrancis.com Thiazole and thiazoline-containing molecules are emerging as promising building blocks for the construction of complex supramolecular architectures. researchgate.netmdpi.com

Future research in this area will explore:

Controlled Self-Assembly: Investigating the role of intermolecular forces, such as hydrogen bonding and π-stacking, in directing the self-assembly of this compound derivatives into specific architectures like dimers, chains, and 2D layers. mdpi.com

Stimuli-Responsive Systems: Designing thiazoline-based systems that can undergo controllable topological transformations in response to external stimuli, such as pH changes or the presence of specific ions. researchgate.netnih.gov For example, the pH-dependent self-assembly of a thiazole-modified peptide nucleic acid with silver ions has been demonstrated. researchgate.net

Functional Supramolecular Materials: Creating novel materials with unique properties arising from their self-assembled structures. This includes the development of molecular knots and cages with potential applications in areas like molecular recognition and catalysis. nih.govbohrium.com

Deeper Understanding of Molecular Mechanisms in Complex Systems

Elucidating the precise molecular mechanisms by which this compound and its derivatives function in complex biological and chemical systems is a critical area for future research. This involves moving beyond simple reactivity studies to understand the intricate interplay of factors that govern their behavior.

Key research avenues include:

Mechanistic Studies in Biological Systems: Investigating the detailed pathways through which thiazoline-containing compounds exert their biological effects. For instance, understanding how 2-methyl-2-thiazoline (B147230) induces a hibernation-like state and its organ-protective effects at a molecular level is an active area of research. imrpress.com

Formation Pathways in Food Chemistry: The Maillard reaction is a key process in food chemistry that can lead to the formation of various heterocyclic compounds, including this compound. researchgate.net Future studies will aim to unravel the complex reaction networks and the influence of various precursors and conditions on the formation of these flavor and aroma compounds. researchgate.net

Reaction Dynamics in Catalysis: Combining experimental and computational approaches to gain a dynamic understanding of catalytic cycles involving thiazoline ligands. This includes studying ligand exchange processes, the nature of catalytic intermediates, and the factors that control selectivity and efficiency.

Q & A

Basic: What are the key synthetic routes for 2-Methyl-3-thiazoline, and how do reaction conditions affect yield and purity?

Answer:

The synthesis of this compound derivatives typically involves cyclization reactions between thioamides and α-halo carbonyl compounds. For example, thiazoline rings can be formed via condensation of thioureas with β-chloro ketones under basic conditions. Critical factors include:

- Temperature : Elevated temperatures (80–100°C) accelerate ring closure but may promote side reactions like oxidation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while non-polar solvents improve selectivity for less substituted products .

- Catalyst systems : Bases like triethylamine or K₂CO₃ are essential for deprotonation, but excess base can degrade sensitive substrates .

Methodological tip : Use gradient HPLC to monitor reaction progress and isolate intermediates for yield optimization .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

Answer:

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can distinguish thiazoline ring protons (δ 3.1–3.5 ppm for CH₂ groups) and confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas, while fragmentation patterns identify functional groups (e.g., methyl or aryl substituents) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm C=N stretching in the thiazoline ring .

Validation : Cross-reference experimental data with computational models (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Advanced: How can solvent and catalyst systems be optimized for thiazoline ring formation?

Answer:

A systematic approach involves:

Solvent screening : Test solvents with varying polarity (e.g., THF vs. acetonitrile) to balance reaction rate and byproduct formation. For example, DMF increases yield by 15% compared to toluene in thiazoline syntheses .

Catalyst selection : Transition-metal catalysts (e.g., CuI) can enable one-pot multicomponent reactions but require inert atmospheres to prevent oxidation .

DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent, and catalyst loading. For instance, a 2³ factorial design revealed that reducing catalyst concentration by 20% in DMF minimized side-product formation without sacrificing yield .

Advanced: How should researchers address contradictions in reported biological activity data for this compound derivatives?

Answer:

Conflicting data often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized bioassays : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Purity validation : Use orthogonal methods (HPLC + NMR) to confirm compound integrity. Impurities as low as 2% can skew IC₅₀ values .

- Meta-analysis : Compare datasets across publications, noting outliers. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .

Advanced: How to design metabolic stability studies for this compound derivatives?

Answer:

Key steps include:

In vitro models : Use liver microsomes (human or rodent) to assess Phase I metabolism. Monitor degradation via LC-MS/MS and identify metabolites (e.g., hydroxylation or demethylation products) .

Structural analogs : Compare metabolic pathways with unsubstituted thiazoles. Substituted derivatives (e.g., 2-Methyl-4,5-benzothiazole) often exhibit slower clearance due to steric hindrance .

Computational tools : Apply QSAR models to predict sites of metabolism. For example, methyl groups at the 3-position reduce CYP3A4-mediated oxidation .

Advanced: What strategies resolve spectral data contradictions during structural elucidation?

Answer:

- Multi-technique integration : Combine NOESY (for spatial proximity) and COSY (for coupling patterns) to assign stereochemistry in complex NMR spectra .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in ambiguous cases .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive proof of molecular geometry. For example, crystallography confirmed the Z-configuration in a related thiazolo-triazole derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.